6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
BenchChem offers high-quality 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,7-dimethoxy-N-(3-methylphenyl)-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-17-5-4-6-19(13-17)27-26(30)28-12-11-18-14-24(33-2)25(34-3)15-22(18)23(28)16-35-21-9-7-20(8-10-21)29(31)32/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLONZIIKKNBOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with a notable molecular structure that includes methoxy groups, a nitrophenoxy moiety, and a dihydroisoquinoline framework. Its molecular formula is C27H28N2O7, with a molecular weight of approximately 492.528 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The unique structure of this compound allows for various chemical interactions and biological activities. The presence of functional groups such as methoxy and nitrophenoxy enhances its reactivity and potential therapeutic effects. The isoquinoline structure is particularly significant for its ability to undergo electrophilic aromatic substitution reactions, making it a versatile scaffold in drug design.
Antibacterial Properties
Research indicates that 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide exhibits significant antibacterial activity. Studies have shown that it can inhibit enzymes such as New Delhi metallo-beta-lactamase (NDM-1), which is associated with antibiotic resistance in bacteria . The mechanism of action appears to involve the inhibition of bacterial enzyme activity, suggesting potential applications in treating infections caused by resistant strains.
| Compound | Target Enzyme | Activity |
|---|---|---|
| 6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | NDM-1 | Inhibition |
| 6,7-Dimethoxy-3,4-dihydroisoquinoline | Unknown | Moderate antibacterial activity |
| N-Methyl-3,4-dihydroisoquinoline | Unknown | Neuroprotective effects |
The biological mechanisms underlying the activity of this compound are still under investigation. Initial findings suggest that it may interact with specific enzymes implicated in bacterial resistance mechanisms. The compound's ability to inhibit NDM-1 suggests a promising avenue for further research into its potential as an antibacterial agent.
Study on Smooth Muscle Activity
In a recent study examining the effects of related compounds on smooth muscle (SM) tissue contractility, it was found that isoquinoline derivatives could significantly modulate calcium currents by interacting with muscarinic acetylcholine receptors (mAChRs). The compound demonstrated the ability to affect calcium levels within smooth muscle cells, indicating its potential role in influencing physiological processes related to muscle contractility .
Scientific Research Applications
Antibacterial Properties
Research indicates that 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide exhibits significant antibacterial properties. It has been shown to inhibit enzymes associated with antibiotic resistance, such as New Delhi metallo-beta-lactamase. This suggests potential applications in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
The compound's interactions with specific biological targets have been a focus of investigation. Initial studies suggest it may bind to enzymes involved in bacterial resistance mechanisms. Further research is necessary to fully elucidate these interactions and their implications for therapeutic efficacy.
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its ability to inhibit certain enzymes suggests it could be developed into a therapeutic agent for treating bacterial infections or other diseases where enzyme inhibition is beneficial.
Structure-Activity Relationship Studies
The compound can serve as a scaffold for developing derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies can help identify modifications that improve efficacy or reduce toxicity. For example, compounds with similar structures have been reported to exhibit varying degrees of antibacterial activity and neuroprotective effects .
Synthesis and Derivatives
The synthesis of 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multi-step synthetic routes utilizing commercially available starting materials. Key steps may include Ugi reactions and copper-catalyzed coupling methods that facilitate the construction of diverse derivatives with potential pharmacological applications .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation and functional group protection. Key steps include:
- Amide bond formation between the dihydroisoquinoline core and the m-tolyl moiety under anhydrous conditions (e.g., using DCC/DMAP as coupling agents).
- Etherification of the 4-nitrophenoxy group via nucleophilic substitution, requiring controlled temperature (40–60°C) and inert atmosphere to prevent side reactions .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the target compound. Monitor reaction progress using TLC and confirm purity via HPLC .
Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- HPLC Analysis : Use a mobile phase of methanol, water, 0.2 M NaH₂PO₄, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v), adjusted to pH 5.5 with phosphoric acid. Retention time and peak symmetry indicate purity .
- Spectroscopic Confirmation : Employ ¹H/¹³C NMR to verify methoxy, nitro, and amide groups. Mass spectrometry (ESI-MS) provides molecular weight validation .
Q. What solvents are optimal for solubility studies of this compound?
- Methodological Answer :
- Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (CHCl₃, ethyl acetate) for synthetic steps. Use a molarity calculator to prepare stock solutions, considering solvent compatibility with downstream applications (e.g., DMSO for in vitro assays) .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for higher yields?
- Methodological Answer :
- Apply Box-Behnken or Central Composite Design to evaluate variables: temperature, catalyst loading, and reaction time. Use ANOVA to identify significant factors. For example, optimize the nitro-group substitution step by varying NaH concentration (5–15 mol%) and reaction time (6–24 hrs) .
- Validate optimized conditions with triplicate runs to ensure reproducibility .
Q. What computational methods predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray crystal structures of target enzymes (e.g., kinases or proteases). Prioritize docking poses with lowest binding energy and validate via MD simulations (GROMACS) to assess stability .
- Use quantum mechanical calculations (Gaussian 16) to map electrostatic potential surfaces, identifying regions for structural modification to enhance binding affinity .
Q. How should researchers address contradictory data in biological activity assays?
- Methodological Answer :
- Troubleshoot assay conditions : Test pH (5.5–7.4), incubation time (1–24 hrs), and compound stability in buffer (e.g., DMSO precipitation). Use LC-MS to confirm compound integrity post-incubation .
- Cross-validate with orthogonal assays : Compare enzyme inhibition data (e.g., fluorescence-based vs. radiometric assays) and perform dose-response curves (IC₅₀) to rule out false positives .
Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Replace the 4-nitrophenoxy group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) substituents. Synthesize analogs via Suzuki-Miyaura coupling for aryl variations .
- Biological Testing : Screen derivatives against panels of cancer cell lines (NCI-60) or microbial strains to correlate substituent effects with activity. Use hierarchical clustering to identify pharmacophoric features .
Q. What safety protocols are critical for handling intermediates during scale-up?
- Methodological Answer :
- Process Control : Implement real-time monitoring (e.g., FTIR) for exothermic reactions (e.g., nitro-group introduction). Use jacketed reactors with cooling loops to maintain temperature <60°C .
- Waste Management : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal to minimize environmental hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
